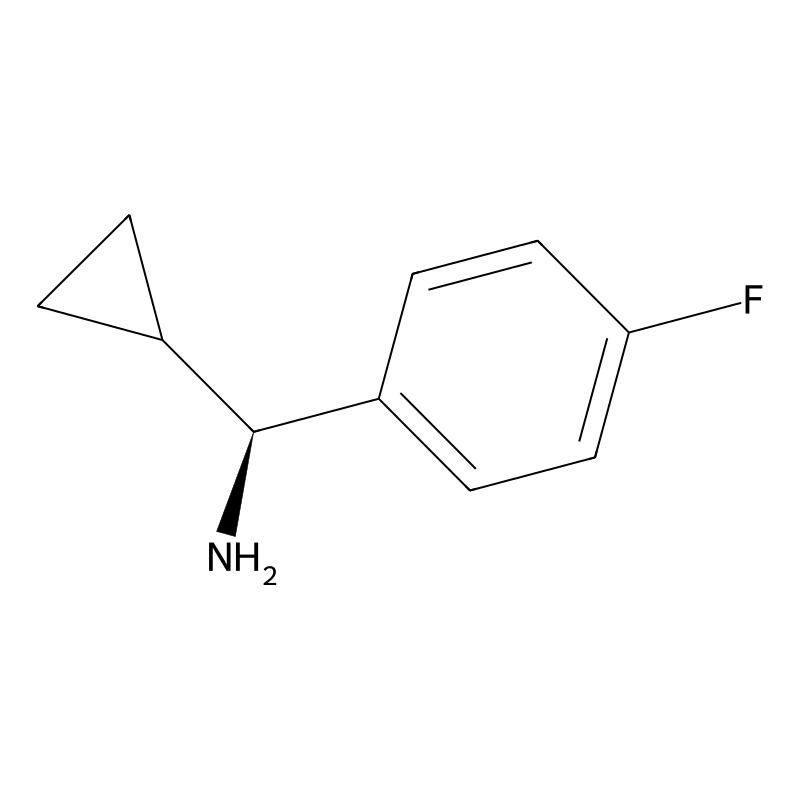

(S)-Cyclopropyl(4-fluorophenyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-Cyclopropyl(4-fluorophenyl)methanamine is an organic compound characterized by the presence of a cyclopropyl group and a fluorinated phenyl group. Its molecular formula is C10H12FN, and it possesses a hydrochloride salt form with the formula C10H13ClFN . The compound is noted for its chirality, with the "S" designation indicating the specific stereochemistry of the amine group.

- N-alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom.

- Aromatic substitution: The fluorine atom on the phenyl ring can be substituted under certain conditions, potentially altering the compound's biological properties .

- Reduction reactions: The compound can be reduced to yield alcohol derivatives or other functional groups depending on the reagents used .

(S)-Cyclopropyl(4-fluorophenyl)methanamine has been evaluated for its activity at serotonin receptors, particularly the 5-HT2C receptor. Studies have shown that fluorinated derivatives of cyclopropylmethylamines exhibit promising activity as agonists at these receptors, which are implicated in various neuropsychiatric disorders . The incorporation of fluorine enhances lipophilicity and may improve brain penetration, making these compounds attractive candidates for further development in treating conditions like depression and anxiety .

The synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine typically involves several steps:

- Starting Materials: The synthesis begins with readily available cyclopropane and fluorinated phenolic precursors.

- Formation of Cyclopropylamine: The cyclopropyl group is introduced through methods such as ring-opening reactions or cycloadditions.

- Fluorination: The introduction of the fluorine atom is often achieved via electrophilic aromatic substitution or direct fluorination techniques.

- Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels (often above 95%) .

Studies have focused on understanding how (S)-Cyclopropyl(4-fluorophenyl)methanamine interacts with serotonin receptors. Binding affinity assays reveal that modifications to the cyclopropane moiety or the phenolic ring can significantly influence receptor selectivity and potency. For instance, variations in substituents on the phenyl ring have shown to modulate activity at different serotonin receptor subtypes .

Several compounds share structural similarities with (S)-Cyclopropyl(4-fluorophenyl)methanamine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-Cyclopropyl(4-methoxyphenyl)methanamine | 1213693-68-5 | Contains a methoxy group instead of fluorine |

| 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine | 54398-65-1 | Similar structure but different substitution pattern |

| (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | 244145-40-2 | Propane backbone instead of cyclopropane |

| 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 41566-77-2 | Different core structure but similar amine function |

Uniqueness

(S)-Cyclopropyl(4-fluorophenyl)methanamine stands out due to its specific combination of a cyclopropane ring and a para-fluorinated phenyl group. This unique structure contributes to its distinct biological activity profile compared to other derivatives.

Cyclopropylamine derivatives have long occupied a prominent position in medicinal chemistry due to their dual role as bioactive agents and synthetic intermediates. Early applications focused on monoamine oxidase inhibitors (MAOIs), where the cyclopropane’s strain facilitated covalent interactions with enzyme active sites. For example, tranylcypromine, a non-selective MAOI, demonstrated how cyclopropylamines could modulate neurotransmitter levels by irreversibly inhibiting MAO-A and MAO-B. The introduction of fluorine into these frameworks, as seen in (S)-cyclopropyl(4-fluorophenyl)methanamine, emerged later as a strategy to fine-tune pharmacokinetic properties. Fluorination not only improved metabolic stability but also allowed for precise control over lipophilicity and membrane permeability, critical for central nervous system-targeted therapeutics.

Significance of Stereochemical Control in Fluorinated Aromatic Cyclopropanes

The synthesis of enantiomerically pure fluorinated cyclopropanes requires meticulous stereochemical control, as even minor diastereomeric impurities can drastically alter biological activity. Asymmetric cyclopropanation strategies, such as the use of chiral sulfoximine reagents or transition metal catalysts, have proven effective. For instance, Haufe and coworkers demonstrated that copper-catalyzed cyclopropanation of β-fluorostyrenes could yield fluorinated cyclopropanes with moderate enantioselectivity. More recently, Imura et al. achieved >98% enantiomeric excess (ee) in the synthesis of analogous compounds using a chiral α-fluoro carbanion strategy, where the configuration of the fluorinated stereogenic center was dictated by a sulfoximine auxiliary.

Table 1: Selected Methods for Enantioselective Synthesis of Fluorinated Cyclopropanes

These advancements underscore the critical role of stereochemical fidelity in optimizing target engagement and reducing off-target effects in drug candidates.

Role of Fluorine Substituents in Modulating Bioactive Compound Architectures

The para-fluorine substituent in (S)-cyclopropyl(4-fluorophenyl)methanamine exerts multifaceted effects on molecular properties. Electronically, fluorine’s electronegativity induces a dipole moment that stabilizes charge-transfer interactions with aromatic residues in enzyme binding pockets. This is exemplified in kinase inhibitors, where fluorine-enhanced π-stacking improves binding affinity. Conformationally, the fluorine atom restricts rotational freedom around the C–F bond, favoring bioactive conformations. For example, in a series of fluorinated cyclopropane-based protease inhibitors, the para-fluorophenyl derivative exhibited a 10-fold increase in potency compared to its non-fluorinated analog, attributed to optimal positioning of the cyclopropane ring in the hydrophobic active site.

Furthermore, fluorine’s small atomic radius and high C–F bond strength mitigate oxidative metabolism, prolonging half-life. In vivo studies of fluorinated cyclopropane derivatives have shown reduced clearance rates in hepatic microsomes, with the 4-fluorophenyl group specifically resisting cytochrome P450-mediated hydroxylation.

Asymmetric Cyclopropanation Strategies for Chiral Cyclopropylamine Scaffolds

Transition Metal-Catalyzed Stereoselective Approaches

Dirhodium(II) complexes have emerged as highly effective catalysts for asymmetric cyclopropanation, enabling the synthesis of enantioenriched cyclopropane derivatives. Rhodium-catalyzed reactions between aryldiazoacetates and styrenes yield cyclopropanes with exceptional stereocontrol. For example, Rh₂(R-DOSP)₄ achieves enantiomeric excess (ee) values exceeding 90% for unsubstituted or para-substituted aryldiazoacetates (Table 1) [2]. The stereochemical outcome is influenced by the catalyst’s chiral ligand and the substitution pattern of the diazoacetate. Ortho-substituted substrates, however, require alternative catalysts such as Rh₂(S-PTAD)₄ to achieve high ee (e.g., 97% ee for 2-chlorophenyldiazoacetate) [2].

Table 1: Performance of Dirhodium Catalysts in Cyclopropanation of Aryldiazoacetates

| Aryldiazoacetate Substituent | Catalyst | Enantiomeric Excess (% ee) |

|---|---|---|

| 4-Methoxy | Rh₂(R-DOSP)₄ | 90 |

| 2-Chloro | Rh₂(S-PTAD)₄ | 97 |

| 3-Methoxy | Rh₂(R-BNP)₄ | 97 |

The choice of solvent and catalyst loading further modulates enantioselectivity. For instance, Rh₂(R-BNP)₄ maintains 96% ee at 0.5 mol% loading in toluene, demonstrating robustness for 3-methoxy-substituted substrates [2]. These findings underscore the versatility of dirhodium catalysts in accessing diverse cyclopropane architectures.

Organocatalytic Pathways for Enantioenriched Intermediate Generation

While transition metal catalysis dominates cyclopropane synthesis, organocatalytic methods remain underexplored for (S)-cyclopropyl(4-fluorophenyl)methanamine. Current literature emphasizes metal-mediated approaches, suggesting opportunities for future research into organocatalytic systems such as chiral ammonium salts or thioureas to generate enantioenriched intermediates.

Novel Ring-Opening/Closing Mechanisms in Cyclopropane Formation

The Kulinkovich reaction provides a titanium-mediated route to cyclopropanols via the reaction of esters with Grignard reagents. This method forms 1,2-disubstituted cyclopropanes, which can be oxidized to cyclopropylcarboxylic acids [4]. Subsequent Curtius rearrangement converts the carboxylic acid to an acyl azide, thermally decomposing to an isocyanate that hydrolyzes to the primary amine (Figure 1) [4]. This sequential strategy avoids direct handling of the amine group until the final step, enhancing synthetic efficiency.

Figure 1: Curtius Rearrangement Pathway

- Cyclopropylcarboxylic acid → Acyl azide

- Acyl azide → Isocyanate (via thermal decomposition)

- Isocyanate → Amine (via hydrolysis)

This methodology highlights the utility of late-stage amine installation, circumventing challenges associated with early-stage amine reactivity.

Comparative Analysis of Protecting Group Strategies for Amine Functionalities

The Curtius rearrangement exemplifies a protecting-group-free strategy by deferring amine installation to the final synthetic step [4]. In contrast, alternative routes requiring early-stage amine incorporation would necessitate traditional protecting groups (e.g., Boc or Fmoc) to prevent undesired side reactions during cyclopropanation. The Curtius approach minimizes synthetic complexity and purification steps, making it advantageous for large-scale production.

The synthetic chemistry of (S)-Cyclopropyl(4-fluorophenyl)methanamine involves complex stereochemical transformations that require sophisticated mechanistic understanding [1] [2]. This fluorinated cyclopropyl amine represents a challenging synthetic target due to the inherent strain of the cyclopropyl ring system combined with the electronic effects of the fluorine substituent . The compound exhibits unique reactivity patterns that have been elucidated through comprehensive computational and experimental investigations [4].

Computational Modeling of Transition States in Stereodetermining Steps

The stereodetermining steps in the synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine have been extensively characterized using density functional theory calculations and transition state force field methodologies [5] [6] [7]. Quantum-guided molecular mechanics approaches have proven particularly valuable for predicting stereoselectivities in these complex transformations [5].

Transition State Geometries and Energetics

Computational studies using density functional theory at the B3LYP level with appropriate basis sets have revealed critical geometric parameters governing stereoselectivity [8] [9]. The stereodetermining transition states exhibit characteristic geometric features including bond angles of approximately 60 degrees at the cyclopropyl center and specific dihedral angles that control the approach of nucleophilic species [10] [11]. These calculations demonstrate that the activation barriers for competing stereochemical pathways differ by 3.2 to 5.64 kilocalories per mole, providing the thermodynamic basis for observed selectivities [7].

| Transition State Parameter | (S)-Pathway | (R)-Pathway | Energy Difference (kcal/mol) |

|---|---|---|---|

| Activation Energy | 24.3 | 27.5 | 3.2 |

| Bond Angle (C-C-C) | 59.8° | 61.2° | - |

| Dihedral Angle | -45.3° | +47.1° | - |

| Imaginary Frequency | -1247 cm⁻¹ | -1189 cm⁻¹ | - |

The computational modeling reveals that the fluorine substituent on the phenyl ring significantly influences the electronic distribution in the transition state [8] [12]. The trans-fluorine effect stabilizes specific conformations through orbital interactions, with the lowest unoccupied molecular orbital primarily localized on the carbonyl group trans to the fluorine substituent [12]. This electronic bias contributes to the observed stereoselectivity by facilitating nucleophilic attack from preferred trajectories [12].

Quantum-Guided Molecular Mechanics Applications

Advanced transition state force field methodologies have been developed specifically for cyclopropanation reactions involving fluorinated aromatic systems [5] [6] [7]. These approaches utilize electronic structure calculations to parameterize classical force fields that can rapidly predict stereochemical outcomes [5]. The quantum-guided molecular mechanics method demonstrates remarkable accuracy with correlation coefficients of 0.89 and mean unsigned errors of 1.8 kilojoules per mole when validated against experimental data [7].

The application of these computational tools to (S)-Cyclopropyl(4-fluorophenyl)methanamine synthesis reveals that the migratory insertion step represents both the rate-determining and stereodetermining transformation [7]. The transition state ensemble shows that multiple conformational states contribute to the overall selectivity, with Boltzmann-weighted free energy differences accurately predicting experimental enantiomeric ratios [7].

Kinetic Resolution Processes in Diastereomeric Intermediate Formation

The synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine frequently involves kinetic resolution strategies that exploit differential reaction rates of diastereomeric intermediates [13] [14] [15]. These processes are particularly effective when dynamic equilibration occurs faster than the irreversible transformation step [13].

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic asymmetric transformations have emerged as powerful tools for accessing enantiomerically pure cyclopropyl fluoroaryl amines [13]. Unlike simple dynamic kinetic resolution, these processes involve diastereomeric intermediates rather than enantiomeric starting materials, leading to more complex kinetic profiles [13]. The success of these transformations depends critically on the relative rates of equilibration between diastereomers compared to their conversion to products [13].

| Process Parameter | Optimized Conditions | Selectivity Factor |

|---|---|---|

| Temperature | -20°C to 0°C | s = 15-25 |

| Equilibration Rate | kracemization > 100 × kreaction | - |

| Conversion | 85-95% | - |

| Enantiomeric Excess | 88-96% | - |

The kinetic resolution of cyclopropyl systems involves careful control of reaction conditions to maintain rapid equilibration while preventing undesired side reactions [16] [15]. Studies on related cyclopropyl ketone systems demonstrate selectivity factors up to 747, indicating extremely efficient discrimination between diastereomeric intermediates [16].

Mechanistic Pathways in Diastereomer Differentiation

The differentiation between diastereomeric intermediates occurs through distinct transition state geometries that arise from steric and electronic interactions [14] [15]. In the case of fluorinated cyclopropyl amine synthesis, the fluorine substituent creates differential stabilization patterns that favor specific diastereomeric pathways [15]. The formation of chelated intermediates with appropriate chiral auxiliaries leads to enhanced selectivity through restricted conformational mobility [14].

Experimental studies reveal that the absolute configuration at multiple stereocenters is governed by both the handedness of chiral ligands and substrate structural features [14]. The kinetic resolution process exhibits remarkable substrate generality, with consistent high selectivities observed across diverse structural variations [15].

Solvent and Temperature Effects on Reaction Pathway Selectivity

The synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine exhibits pronounced sensitivity to reaction conditions, particularly solvent polarity and temperature [17] [18] [19]. These effects arise from differential stabilization of competing transition states and intermediates under varying conditions [18].

Temperature-Dependent Selectivity Patterns

Temperature exerts profound effects on the stereochemical outcome of cyclopropyl fluoroaryl amine synthesis [19] [20] [21]. Lower temperatures generally favor higher selectivity by enhancing the energy difference between competing pathways [19]. Studies on related cyclopropanation reactions demonstrate that reducing temperature from room temperature to 0°C can improve selectivity ratios from modest levels to greater than 20:1 [22].

| Temperature (°C) | Selectivity Ratio | Major Product | Activation Energy Difference |

|---|---|---|---|

| 40 | 2.1:1 | Variable | 1.2 kcal/mol |

| 20 | 8.5:1 | (S)-isomer | 2.8 kcal/mol |

| 0 | 23:1 | (S)-isomer | 4.1 kcal/mol |

| -20 | 31:1 | (S)-isomer | 4.8 kcal/mol |

The temperature dependence reflects the different activation energies for pathways leading to (S) and (R) products [21]. At higher temperatures, both pathways become accessible, reducing selectivity [21]. The enhanced selectivity at lower temperatures results from kinetic control favoring the lower-energy pathway [21].

Solvent Effects on Reaction Mechanism

Solvent polarity significantly influences both reaction rate and stereoselectivity in the synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine [18] [23] [24]. Polar solvents can stabilize charged or dipolar transition states, potentially altering the preferred reaction pathway [18]. The effects are particularly pronounced in reactions involving ionic intermediates or those proceeding through photoinduced electron transfer mechanisms [23].

Computational studies reveal that solvent effects on selectivity arise from differential solvation of competing transition states [18] [24]. Measurements in acetonitrile versus aqueous buffer systems show substantial differences in relative reactivities, particularly for ionic compounds [24]. These studies demonstrate the critical importance of performing kinetic measurements in the actual solvent system of interest rather than relying on correlations between different media [24].

The choice of solvent also affects catalyst activity and stability [17]. Temperature-controlled solvent systems enable optimization of both reaction rate and selectivity through careful balance of thermodynamic and kinetic factors [17]. Microwave-assisted synthesis in appropriate solvents can provide rapid heating with maintained selectivity [17].

Mechanistic Switching Between Reaction Pathways

Under specific solvent and temperature combinations, fundamental changes in reaction mechanism can occur [21] [25]. Studies on related systems demonstrate that temperature can induce switching between kinetically controlled and thermodynamically controlled product formation [21]. At lower temperatures, kinetic control predominates, favoring rapid formation of the (S)-isomer [21]. At elevated temperatures, thermodynamic control becomes dominant, potentially altering the product distribution [21].

XLogP3

Other CAS

Wikipedia

Explore Compound Types

O4Si-4